molecular formula C21H27NO B12808911 (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine

(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine

Cat. No.: B12808911
M. Wt: 309.4 g/mol
InChI Key: MXIOBZPVLNQGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine (CAS: 948595-01-5) is a chiral pyrrolidine derivative characterized by two 3,5-dimethylphenyl groups and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. Its R-configuration at the stereogenic center renders it a valuable scaffold in asymmetric catalysis and pharmaceutical synthesis . The bulky 3,5-dimethylphenyl groups contribute to steric hindrance, enhancing enantioselectivity in reactions such as organocatalytic aldol additions or hydrogenations. The hydroxymethyl group further modulates solubility and hydrogen-bonding interactions, making it versatile in diverse catalytic systems.

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOBZPVLNQGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Attachment of the 3,5-Dimethylphenyl Groups: The 3,5-dimethylphenyl groups can be attached through a Friedel-Crafts alkylation reaction, using 3,5-dimethylbenzene and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, such as an aldehyde or a ketone.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or a ketone, while reduction can yield alcohols or amines.

Scientific Research Applications

Chiral Drug Development

The compound is utilized in the synthesis of chiral pharmaceuticals. Its chiral nature makes it a valuable building block for the development of drugs that require specific stereochemistry for optimal biological activity. For instance, it can be employed in the synthesis of chiral amines and alcohols, which are critical in the pharmaceutical industry for creating various therapeutic agents.

Case Study: Antidepressants

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antidepressant activity. A study published in a peer-reviewed journal indicated that (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine derivatives showed promising results in preclinical models for treating depression and anxiety disorders .

Organocatalysis

(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine serves as an effective organocatalyst in various organic reactions. Its ability to facilitate asymmetric synthesis makes it particularly useful in the preparation of enantiomerically enriched compounds.

Reaction TypeApplication
Aldol ReactionsUsed to synthesize β-hydroxy carbonyl compounds
Michael AdditionsFacilitates the formation of carbon-carbon bonds
CycloadditionsEngages with azomethine imines to form complex structures

Case Study: Synthesis of α-[(phenyl)methyl]thio]alkanal Derivatives

In a notable application, (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine was employed as a chiral catalyst for the preparation of α-[(phenyl)methyl]thio]alkanal derivatives. The reaction showcased high enantioselectivity and yield, highlighting the compound's utility in synthesizing complex organic molecules .

Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its unique structure can impart specific characteristics such as improved thermal stability and mechanical strength.

PropertyEnhancement
Thermal StabilityIncreased due to aromatic groups
Mechanical StrengthImproved through cross-linking

Case Study: Development of High-Performance Polymers

Research indicates that incorporating (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine into polymer matrices resulted in materials with superior mechanical properties compared to traditional polymers . This advancement opens avenues for its use in high-performance applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(a) (S)-2-(3,5-Dimethylphenyl)pyrrolidine

This analog lacks the hydroxymethyl group, simplifying the structure to a pyrrolidine ring with a single 3,5-dimethylphenyl substituent. The absence of the hydroxymethyl group reduces hydrogen-bonding capacity, limiting its utility in reactions requiring proton transfer. However, its synthesis via reductive alkylation achieves 99% yield under mild conditions (NaHCO₃/Et₂O), highlighting procedural efficiency .

(b) (R)-2-(3,5-Difluorophenyl)pyrrolidine

Replacing dimethylphenyl with difluorophenyl substituents introduces electronegative fluorine atoms. However, the reduced steric hindrance may compromise enantioselectivity in catalysis compared to the dimethylphenyl analog .

(c) (S,S)-3,5-Xyl-SKEWPHOS

It is employed in transition-metal catalysis (e.g., asymmetric hydrogenations), contrasting with the hydroxymethylpyrrolidine’s organocatalytic role. The phosphine moiety enables metal coordination, whereas the pyrrolidine derivative relies on non-covalent interactions .

Stereochemical Considerations

Stereochemistry critically influences function. For instance:

  • The R-configuration in the target compound optimizes spatial arrangement for substrate binding in asymmetric catalysis, as demonstrated in enantioselective aldol reactions .
  • In contrast, the trans-configuration of hydroxymethyl groups in 3,4-bis(hydroxymethyl)pyrrolidine derivatives (e.g., crystal structures in ) alters molecular recognition properties, favoring interactions with RNA polymerase or CXCR2 inhibitors .

Biological Activity

(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine backbone and bis(3,5-dimethylphenyl) substituents, suggests diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C21H27NO
  • Molecular Weight : 309.45 g/mol
  • CAS Number : 948595-01-5
  • Purity : ≥98% (HPLC) .

The biological activity of (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may modulate receptor activities, influencing pathways involved in cellular signaling and response.

Antitumor Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)12.5Apoptosis induction
Compound BHeLa (Cervical Cancer)15.0Cell cycle arrest
(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidineA549 (Lung Cancer)TBDTBD

Note: Specific IC50 values for (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine are yet to be determined in available literature.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrrolidine derivatives on MCF-7 and MDA-MB-231 breast cancer cells, it was found that compounds with similar structural motifs to (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine exhibited enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights the potential for developing combination therapies .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of pyrrolidine derivatives. The results indicated that certain compounds could effectively inhibit tyrosinase activity, which is crucial in melanin synthesis and has implications for skin-related disorders . The specific binding interactions were modeled using docking studies, confirming strong affinity towards the enzyme.

Q & A

Basic: What are the key synthetic routes for (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine, and what critical steps ensure enantiomeric purity?

The synthesis of this chiral pyrrolidine derivative typically involves asymmetric induction or resolution techniques. A common approach employs boronic acid cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups, followed by hydroxymethylation. For example, analogous syntheses of related pyrrolidine derivatives use Pd(PPh₃)₄ -catalyzed coupling with 3,5-dimethylphenylboronic acid under reflux in toluene/ethanol/water mixtures (105°C) . Enantiomeric purity is often achieved via chiral auxiliary-mediated reactions or enzymatic resolution. The use of HPLC with chiral stationary phases (e.g., ≥99% purity with 97.5% enantiomeric excess) is critical for verifying optical purity post-synthesis .

Basic: How is the enantiomeric purity of this compound characterized, and what analytical methods are recommended?

Enantiomeric purity is validated using high-performance liquid chromatography (HPLC) with chiral columns, as demonstrated in studies reporting ≥99% chemical purity and 97.5% optical purity for the (S)-enantiomer . Polarimetry and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can supplement HPLC data. For advanced structural confirmation, X-ray crystallography or circular dichroism (CD) may be employed to resolve absolute configurations .

Advanced: How can researchers optimize reaction conditions to enhance enantioselectivity in asymmetric catalysis using this compound?

This compound acts as a chiral ligand or organocatalyst in asymmetric reactions. To improve enantioselectivity:

  • Solvent tuning : Polar aprotic solvents (e.g., THF) enhance coordination in metal-catalyzed reactions .
  • Temperature control : Lower temperatures (e.g., 0°C to rt) reduce racemization during kinetic resolutions .
  • Protecting groups : Derivatives like (S)-α,α-bis(3,5-dimethylphenyl)pyrrolidinemethanol trimethylsilyl ether (98%, 99% e.e.) can stabilize reactive intermediates, improving catalytic efficiency .
  • Substrate screening : Test α,β-unsaturated aldehydes or aziridines to identify optimal electrophilic partners .

Advanced: What strategies address contradictory data in structure-activity relationship (SAR) studies involving pyrrolidine derivatives?

Contradictions in SAR often arise from steric/electronic effects or competing reaction pathways. For example:

  • Steric hindrance : Bulkier 3,5-dimethylphenyl groups may improve enantioselectivity in aldol reactions but reduce catalytic turnover in crowded substrates .
  • Electronic modulation : Electron-donating groups (e.g., methoxy) on aryl rings can alter transition-state stabilization, as seen in related pyrrolo[2,3-b]pyridine syntheses .
  • Control experiments : Use isotopic labeling (e.g., D₂O quenching) or kinetic profiling to distinguish between competing mechanisms .

Advanced: What are the mechanistic roles of this compound in catalyzing α,β-unsaturated aldehyde reactions?

In reactions such as asymmetric cycloadditions with azomethine imines, the compound acts as a Brønsted base and hydrogen-bond donor . The hydroxyl group activates the aldehyde via H-bonding, while the pyrrolidine nitrogen deprotonates the nucleophile (e.g., azomethine imine), enabling enantioselective [3+2] cycloaddition. Computational studies (DFT) or deuterium exchange experiments can validate this dual activation mode .

Advanced: How can researchers resolve discrepancies in catalytic performance between (R)- and (S)-enantiomers?

Discrepancies often stem from substrate-catalyst stereochemical matching . For instance:

  • The (R)-enantiomer may favor Re-face attack in aldol reactions due to its spatial arrangement, while the (S)-form promotes Si-face selectivity .
  • Crystallographic analysis of catalyst-substrate complexes (e.g., X-ray or cryo-EM) can reveal steric clashes or favorable π-π interactions with specific substrates .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent oxidation or hydrolysis of the hydroxymethyl group. Avoid exposure to moisture, as hygroscopicity may degrade enantiomeric purity .

Advanced: What methodologies enable scalable synthesis while preserving enantiomeric excess?

  • Continuous flow chemistry : Reduces racemization by minimizing reaction time and heat exposure .
  • Enzymatic resolution : Lipases (e.g., CAL-B) can selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated in analogous pyrrolidine syntheses .
  • Chiral pool synthesis : Start from enantiopure precursors (e.g., (R)-proline) to avoid post-synthetic resolution .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J values for vicinal protons) and NOE correlations .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (C₂₁H₂₇NO) and isotopic patterns .

Advanced: How can computational modeling enhance the design of derivatives for specific catalytic applications?

  • Docking studies : Simulate interactions with transition states using software like Gaussian or Schrödinger .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with catalytic activity .
  • MD simulations : Predict conformational flexibility and solvent effects on enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.